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Compound of Interest

Compound Name: (S)-3-methylcyclohexanone

Cat. No.: B3050304

This guide provides a detailed overview of the spectroscopic data for (S)-3-
methylcyclohexanone, a chiral cyclic ketone of interest in organic synthesis and fragrance
chemistry. The document is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its spectral characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-3-methylcyclohexanone,
including *H NMR, 3C NMR, IR, and Mass Spectrometry data.

Table 1: *H NMR Spectroscopic Data for 3-Methylcyclohexanone
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Assignment Chemical Shift (d) in ppm
A 2.37
B 2.34
C 2.247
D 2.05
E 2.00
F 191
G 1.86
J 1.667
K 1.350
L 1.026

Note: Data obtained from a 399.65 MHz spectrum in CDCls. The specific assignment of each
proton to a particular signal requires further 2D NMR analysis, but the protons alpha to the
carbonyl group are expected to be in the 2.0-2.5 ppm range.[1][2]

Table 2: 13C NMR Spectroscopic Data for 3-Methylcyclohexanone

Carbon Atom Chemical Shift (d) in ppm
C=0 ~211

CH

CH2

CHs

Note: The carbonyl carbon (C=0) of cyclohexanones typically appears around 211 ppm.[3][4]
[5] The remaining signals for the methyl, methine, and methylene carbons would require a
specific spectrum for precise assignment.
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Table 3: Infrared (IR) Spectroscopy Data for 3-Methylcyclohexanone

Functional Group Vibrational Mode Wavenumber (cm~1)  Intensity
C=0 Stretch ~1715 Strong
C-H (sp3) Stretch ~2850-2960 Medium-Strong

Note: The most characteristic peak is the strong carbonyl (C=0) stretch around 1715 cm™1,
typical for a saturated six-membered cyclic ketone.[2][3][6]

Table 4. Mass Spectrometry (MS) Data for 3-Methylcyclohexanone

m/z Relative Intensity (%) Possible Fragment
112 29.8 [M]* (Molecular lon)

97 10.5 [M - CHs]*

69 100.0 Alpha-cleavage product
56 44.2

42 26.6

41 42.2

39 19.5

Note: The mass spectrum is characterized by a molecular ion peak at m/z 112. The base peak
at m/z 69 is likely due to alpha-cleavage, a common fragmentation pattern for ketones.[5][7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.orgchemboulder.com/Spectroscopy/specttutor/ket.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://orgchemboulder.com/Spectroscopy/irtutor/ketonesir.shtml
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/bare_ketonespec.htm
https://m.chemicalbook.com/spectrumen_591-24-2_ir1.htm
https://m.youtube.com/watch?v=HbM7d41TGRU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Approximately 5-20 mg of (S)-3-methylcyclohexanone is dissolved in
about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0
ppm).[9] The solution is then transferred to a 5 mm NMR tube.

e Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer. The spectrometer's magnetic field is locked onto the deuterium signal of the
solvent. The magnetic field is then shimmed to achieve homogeneity and sharp signals.[9]

» Data Acquisition:

o 'H NMR: A standard proton pulse sequence is used to acquire the spectrum. A sufficient
number of scans are averaged to obtain a good signal-to-noise ratio.[9]

o 13C NMR: A standard carbon pulse sequence with proton decoupling is used. Due to the
low natural abundance of the 13C isotope, a larger number of scans is required to achieve
an adequate signal-to-noise ratio.[9]

o Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform
to obtain the frequency-domain spectrum. The spectrum is then phased, and the chemical
shift axis is calibrated using the TMS signal at O ppm.[9]

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of
(S)-3-methylcyclohexanone between two salt plates (e.g., NaCl or KBr).

e Instrument Setup: A background spectrum of the clean salt plates is recorded.

o Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR
spectrum is typically acquired over a range of 4000-400 cm~1. Multiple scans (e.g., 16-32)
are co-added to improve the signal-to-noise ratio.[9]

» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC) for separation from any
impurities.

lonization: Electron lonization (EI) is a common method for volatile compounds like ketones.
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their
mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each fragment at a specific m/z value,
generating the mass spectrum. Common fragmentation pathways for ketones include alpha-
cleavage and the McLafferty rearrangement.[5][8][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-3-
methylcyclohexanone.
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Caption: Workflow for Spectroscopic Analysis.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3050304?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050304+#s-3-methylcyclohexanone-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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